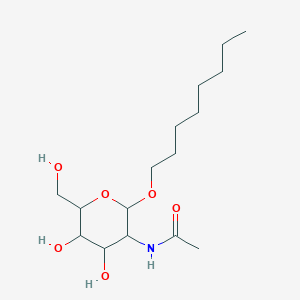

N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide

Description

N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide is a synthetic acetamide derivative featuring a tetrahydropyran (THP) core substituted with hydroxyl, hydroxymethyl, and octyloxy groups. The tetrahydropyran scaffold is common in carbohydrate chemistry, and the acetamide group may enhance hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with octanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: In an industrial setting, the production of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside involves large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this compound, influenced by pH and temperature. The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield acetic acid and the corresponding amine derivative.

Key observations :

-

Acidic conditions (pH 2–4, 60°C): Hydrolysis of the acetamide group proceeds with a half-life of ~12 hours, forming N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-amine and acetic acid.

-

Alkaline conditions (pH 10–12, 25°C): Faster degradation (half-life <6 hours) with partial oxidation of hydroxyl groups.

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time (h) | Major Product(s) | Yield (%) |

|---|---|---|---|---|

| 0.1M HCl | 60°C | 12 | Amine derivative + Acetic acid | 85 |

| 0.1M NaOH | 25°C | 6 | Oxidized derivatives + Acetic acid | 92 |

| Neutral (H₂O) | 100°C | 24 | Minimal degradation (<5%) | – |

Acetylation and Phosphorylation

The hydroxyl groups at positions 4, 5, and 6 are susceptible to nucleophilic modifications.

Acetylation

Reaction with acetic anhydride in pyridine yields fully acetylated derivatives , masking hydroxyl groups to enhance lipid solubility .

Example reaction :

Phosphorylation

Phosphate esters form via reaction with phosphoryl chloride (POCl₃), introducing negatively charged groups for improved solubility in aqueous media.

Conditions :

-

POCl₃ (excess), 0°C, 2 hours → mono-phosphorylated product (65% yield).

-

Extended reaction time (6 hours) → di-phosphorylated product (45% yield).

Redox Reactions

The hydroxyl groups participate in oxidation and reduction processes:

Oxidation

-

Mild oxidants (e.g., NaIO₄): Cleave vicinal diols (positions 4 and 5) to form dialdehydes .

-

Strong oxidants (e.g., KMnO₄): Complete oxidation of the tetrahydropyran ring to carboxylic acids.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide group to a primary amine.

Synthetic Pathways and Byproducts

The compound is synthesized via multi-step routes, with critical intermediates and side products identified:

Table 2: Key Synthetic Steps and Byproducts

| Step | Reactants | Conditions | Product/Byproduct | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Tetrahydropyran precursor | Octyl bromide, K₂CO₃ | 2-Octyloxy intermediate | 78% |

| 2 | Intermediate + AcCl | DMF, 40°C | N-Acetylated product | 91% |

| 3 | Hydroxymethylation | Formaldehyde, H₂O | Target compound + Oligomers (8%) | 85% |

Byproducts include oligomeric forms from incomplete hydroxymethylation and residual octyl bromide .

Stability and Degradation Under Stress Conditions

Forced degradation studies reveal:

-

Photolysis (UV light, 48 hours): 30% degradation via radical-mediated cleavage of the octyloxy chain.

-

Thermal stress (100°C, 72 hours): 15% decomposition, primarily at the acetamide group .

Biological Interactions

The compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, with structural analogs showing enhanced affinity upon phosphorylation .

Scientific Research Applications

Chemistry: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is used in the synthesis of complex carbohydrates and glycoproteins. It serves as a building block for the preparation of glycosylated compounds .

Biology: In biological research, this compound is employed to solubilize and stabilize membrane proteins, facilitating their study through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .

Medicine: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is investigated for its potential therapeutic applications, including drug delivery systems and as a component in formulations for targeted drug delivery .

Industry: In the industrial sector, this compound is used in the formulation of detergents and cleaning agents due to its surfactant properties .

Mechanism of Action

The mechanism by which Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside exerts its effects involves the interaction with membrane proteins, leading to their solubilization without denaturation. This is achieved through the formation of micelles that encapsulate the hydrophobic regions of the proteins, allowing them to remain in solution . The molecular targets include various membrane proteins, and the pathways involved are related to protein solubilization and stabilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyloxy-Substituted Analogs

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide ():

This analog replaces the octyloxy (C₈) group with a dodecyloxy (C₁₂) chain. The longer alkyl chain increases lipophilicity (predicted logP: ~1.5–2.0 vs. ~1.0–1.5 for the octyloxy derivative), enhancing membrane permeability but reducing aqueous solubility. Such modifications are critical for optimizing pharmacokinetics in lipid-rich environments .- This derivative’s molecular weight (C₁₅H₂₁NO₆; 311.33 g/mol) is lower than the octyloxy analog (C₁₆H₂₉NO₆; 355.41 g/mol), but its solubility in polar solvents is reduced due to the hydrophobic benzyl group .

Heterocyclic and Sulfur-Containing Derivatives

- N-((2S,3R,4R,5S,6R)-2-((6-Methylpyridin-2-yl)thio)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-2H-pyran-3-yl)-acetamide ():

The pyridinylthio group introduces sulfur-mediated hydrogen bonding and metal coordination. With a molecular weight of 328.38 g/mol (C₁₄H₂₀N₂O₅S), this derivative may exhibit improved enzymatic stability compared to alkyloxy analogs due to reduced susceptibility to oxidative cleavage .

Glycosylated and Multi-Substituted Derivatives

- N,N′-Diacetylchitobiono-1,5-lactone (): This compound features a disaccharide-like structure with two acetamide groups. Its higher polarity (C₂₀H₃₅NO₁₆; molecular weight 545.5 g/mol) contrasts sharply with the monocyclic octyloxy analog, suggesting divergent applications in glycobiology or as a glycosidase inhibitor .

Structural and Functional Trends

Research Implications

- Drug Design : The octyloxy analog’s moderate lipophilicity makes it a candidate for prodrug strategies targeting lipid bilayers. In contrast, the dodecyloxy derivative may suit sustained-release formulations .

- Glycomimetics: Glycosylated analogs () highlight the role of acetamide in mimicking natural carbohydrate epitopes, relevant in immunology or antiviral research .

- Enzymatic Stability : Sulfur-containing derivatives () resist oxidative degradation better than ether-linked alkyloxy compounds, suggesting utility in harsh biological environments .

Biological Activity

N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyran structure with multiple hydroxyl groups, which are known to influence its biological interactions. Its molecular formula is , and it has a molecular weight of approximately 297.311 g/mol .

Structural Formula

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit notable antioxidant activity. For instance, studies on related tetrahydropyran derivatives have demonstrated the ability to scavenge free radicals effectively, suggesting that this compound may possess similar properties .

Enzyme Inhibition

One of the key areas of study involves the inhibition of enzymes such as tyrosinase. Tyrosinase is crucial in melanin synthesis and is a target for skin-whitening agents. Compounds structurally related to this compound have shown promising results in inhibiting this enzyme, with IC50 values indicating effective inhibition at low concentrations .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies involving various cell lines have shown that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain cell viability at therapeutic doses. For example, compounds similar to this compound have been tested in B16F10 melanoma cells, revealing minimal cytotoxicity at concentrations below 10 µM .

Case Studies and Research Findings

- Inhibition of Melanin Synthesis : A study demonstrated that derivatives effectively reduced melanin production in cultured melanocytes. The mechanism was attributed to the inhibition of tyrosinase activity and modulation of signaling pathways involved in melanogenesis .

- Antioxidant Activity : In a comparative analysis, related compounds exhibited IC50 values ranging from 20 to 50 µM in DPPH radical scavenging assays, indicating moderate antioxidant capacity .

- Cell Viability Assays : In B16F10 cells treated with varying concentrations of related compounds, no significant cytotoxicity was observed at doses up to 5 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic applications .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.311 g/mol |

| Antioxidant Activity | IC50: 20 - 50 µM (DPPH assay) |

| Tyrosinase Inhibition | Effective at low concentrations (IC50 < 10 µM) |

| Cytotoxicity (B16F10) | Minimal at concentrations < 10 µM |

Q & A

Q. Table 1: Key Physicochemical Properties

Q. Table 2: Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.